molecular formula C40H56N4O9S B12831929 (R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate

(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate

Cat. No.: B12831929
M. Wt: 769.0 g/mol
InChI Key: LUDJMVWZWPMDOR-AMXCKVRDSA-N
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Description

®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features and biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate involves multiple steps. One common method includes the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . This green chemistry approach ensures the formation of the desired complex with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce quinuclidine derivatives.

Mechanism of Action

The mechanism of action of ®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate involves its interaction with specific molecular targets and pathways. For instance, it inhibits mitochondrial ATP-regulated potassium channels, which plays a crucial role in its biological activity . Additionally, it may interfere with the heme detoxification pathway in malarial parasites, leading to the accumulation of cytotoxic heme and parasite death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate stands out due to its unique combination of quinuclidine and quinoline moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C40H56N4O9S

Molecular Weight

769.0 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate

InChI

InChI=1S/2C20H26N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1

InChI Key

LUDJMVWZWPMDOR-AMXCKVRDSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.OS(=O)(=O)O

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.OS(=O)(=O)O

Origin of Product

United States

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